molecular formula C11H19N3OS B11508191 3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11508191
M. Wt: 241.36 g/mol
InChI Key: VTGRYYQQOBDHQD-UHFFFAOYSA-N
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Description

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound features a heptylsulfanyl group attached to the third carbon atom, a methyl group attached to the sixth carbon atom, and a hydroxyl group attached to the fifth carbon atom of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of the Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable heptylthiol reacts with a halogenated triazine intermediate.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The heptylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted triazines.

    Condensation: Formation of imines or enamines.

Scientific Research Applications

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disrupted cellular processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-(Heptylsulfanyl)-1,2,4-triazin-5-ol: Lacks the methyl group at the sixth position.

    6-Methyl-1,2,4-triazin-5-ol: Lacks the heptylsulfanyl group.

    3-(Heptylsulfanyl)-6-methyl-1,2,4-triazine: Lacks the hydroxyl group at the fifth position.

Uniqueness

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of all three functional groups (heptylsulfanyl, methyl, and hydroxyl) on the triazine ring

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

3-heptylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H19N3OS/c1-3-4-5-6-7-8-16-11-12-10(15)9(2)13-14-11/h3-8H2,1-2H3,(H,12,14,15)

InChI Key

VTGRYYQQOBDHQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NN=C(C(=O)N1)C

Origin of Product

United States

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